molecular formula C14H12F3NO B2685635 Phenyl(4-(trifluoromethoxy)phenyl)methanamine CAS No. 710936-39-3

Phenyl(4-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B2685635
CAS No.: 710936-39-3
M. Wt: 267.251
InChI Key: GZKROCOLNIOKIR-UHFFFAOYSA-N
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Description

Phenyl(4-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a phenyl group and a trifluoromethoxyphenyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(4-(trifluoromethoxy)phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phenylmethanamine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Phenyl(4-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(4-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both phenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

phenyl-[4-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKROCOLNIOKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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